![molecular formula C12H17N3O B1531609 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-ol CAS No. 2098017-72-0](/img/structure/B1531609.png)
1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-ol
Overview
Description
1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-ol (1-CPP) is a cyclic piperidine derivative that has been extensively studied for its potential applications in pharmaceuticals and biotechnology. Due to its unique structure, 1-CPP has been found to have various pharmacological and biochemical effects, which make it a promising candidate for further research.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Aminopyrimidine derivatives, including compounds structurally related to 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-ol, have been synthesized and evaluated for their pharmacological properties. These compounds are of interest due to their potential as 5-HT1A agonists, which can have implications for treating various central nervous system disorders. The modification of these structures aims to improve metabolic stability and potency, offering insights into the design of new therapeutic agents (Dounay et al., 2009).
Antiproliferative Activities
Compounds structurally related to 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-ol, such as pyrimidine-piperazine conjugates, have been synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines and embryonic kidney cells. These studies help to understand the structure-activity relationships, contributing to the development of potential anticancer agents (Parveen et al., 2017).
Synthesis of Polyhydroxylated Piperidine Alkaloids
Research has been conducted on the synthesis of polyhydroxylated piperidine alkaloids, which are important due to their potential biological activities. The methodologies developed for these syntheses can provide a foundation for the synthesis of compounds like 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-ol, further expanding the range of biologically active molecules (Patil et al., 2001).
Iron-Catalyzed Reactions in Organic Synthesis
Iron-catalyzed reactions offer a sustainable and efficient method for the synthesis of complex organic molecules, including piperidine derivatives. These methodologies could be applicable in the synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-ol, contributing to greener and more efficient chemical syntheses (Bolm et al., 2004).
properties
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-10-2-1-5-15(7-10)12-6-11(9-3-4-9)13-8-14-12/h6,8-10,16H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJOLZHFKWOKDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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